molecular formula C14H20BFO3 B14027435 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027435
M. Wt: 266.12 g/mol
InChI Key: LNJHAMGDCIKBTO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. This compound is structurally characterized by a substituted phenyl ring bearing fluorine (3-position), methoxy (6-position), and methyl (2-position) groups. The electron-withdrawing fluorine and electron-donating methoxy substituents create a unique electronic environment, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in drug discovery and materials science . Its stability under ambient conditions and compatibility with diverse catalytic systems enhance its utility in organic synthesis.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(3-fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-9-10(16)7-8-11(17-6)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

LNJHAMGDCIKBTO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)OC

Origin of Product

United States

Preparation Methods

Metal-Halogen Exchange Followed by Borylation

A common approach involves the following steps:

  • Step 1: Metalation
    The aryl halide (usually bromide or iodide) precursor of 3-fluoro-6-methoxy-2-methylphenyl derivative is treated with a strong base, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), under inert atmosphere (nitrogen or argon) at low temperature (-15 °C to -10 °C). This forms the arylmagnesium intermediate via metal-halogen exchange.

  • Step 2: Borylation
    The arylmagnesium intermediate is then reacted with pinacolborane or methoxy boronic acid pinacol ester at room temperature, allowing the formation of the boronate ester.

  • Step 3: Workup
    The reaction is quenched with aqueous acid (e.g., 10% hydrochloric acid) to neutralize the reaction mixture and extract the product. Organic solvents such as ethyl acetate are used for extraction, followed by drying and purification, typically by recrystallization from ethanol/heptane mixtures.

Example Data from Literature:

Parameter Details
Base 1.3 M Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl)
Temperature -15 °C to -10 °C during metalation
Borylating agent Methoxy boronic acid pinacol ester
Reaction time 1-2 hours metalation + overnight borylation
Yield 63%
Purity 98.3% (by Gas Chromatography)
Workup Quenched with 10% HCl, extracted with ethyl acetate, recrystallized

This method is supported by patent WO2000027853A1 and related synthetic protocols.

Direct Catalytic Borylation of Aryl Halides

Another approach involves the palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron (B2Pin2) as the boron source.

  • Catalyst system: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
  • Base: Potassium acetate or potassium carbonate is used to facilitate the reaction.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Typically 80-100 °C.
  • Time: 12-24 hours.

This method allows direct conversion of aryl halide to the arylboronate ester without the need for preformed organometallic intermediates.

Example Experimental Conditions:

Parameter Details
Aryl halide 3-Fluoro-6-methoxy-2-methylphenyl bromide
Boron source Bis(pinacolato)diboron (B2Pin2)
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium acetate
Solvent Tetrahydrofuran (THF)
Temperature 80-100 °C
Reaction time 12-24 hours
Yield Typically 60-80%

This catalytic borylation method is well-documented in literature for similar arylboronate esters but specific data on this exact compound is inferred from analogous compounds due to limited direct reports.

Comparative Data Table of Preparation Methods

Aspect Metalation-Borylation Route Pd-Catalyzed Borylation Route
Starting material Aryl halide (bromide/iodide) Aryl halide (bromide/iodide)
Reagents iPrMgCl·LiCl, Methoxy boronic acid pinacol ester Bis(pinacolato)diboron, Pd catalyst
Reaction conditions Low temperature (-15 to -10 °C), inert atmosphere Elevated temperature (80-100 °C), inert atmosphere
Reaction time Several hours to overnight 12-24 hours
Yield ~63% 60-80% (typical for similar compounds)
Purification Acid quench, extraction, recrystallization Filtration, extraction, chromatography
Advantages High purity, well-established Avoids organometallic intermediates, scalable
Limitations Requires strict temperature control, moisture sensitive Requires expensive Pd catalyst, longer reaction time

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 3-Fluoro-6-methoxy-2-methylphenylboronic acid.

    Reduction: 3-Fluoro-6-methoxy-2-methylphenylmethanol.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the formation of the palladium complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting their substituents, applications, and physicochemical properties:

Compound Name Substituents on Phenyl Ring Key Features Applications/Reactivity References
Target Compound 3-F, 6-OCH₃, 2-CH₃ Balanced electronic effects (F: EWG; OCH₃: EDG); steric hindrance from CH₃ Suzuki couplings for pharmaceuticals, agrochemicals
2-(3-Chloro-6-fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 6-F, 2-OCH₃, 4-CH₃ Increased steric bulk; Cl enhances stability but reduces reactivity Used in anti-inflammatory drug intermediates
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl₂, 3,5-(OCH₃)₂ High steric/electronic modulation; chlorine enhances oxidative stability Key intermediate in indazole-based kinase inhibitors (e.g., anticancer agents)
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH₃ Simple EDG substituent; low steric hindrance Model substrate for studying electronic effects in cross-couplings
2-(3-(Difluoromethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-OCHF₂, 2-CH₃ Strong EWG (OCHF₂) improves electrophilicity; moderate steric bulk Used in fluorinated drug candidates (e.g., CNS-targeting molecules)
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 4-CH₃ Minimal steric hindrance; F enhances cross-coupling efficiency Building block for PET radiotracers

Key Findings from Comparative Analysis:

Electronic Effects: Fluorine (EWG) in the target compound enhances electrophilicity, improving Suzuki coupling efficiency compared to non-halogenated analogs (e.g., 4-OCH₃ derivative) . Methoxy groups (EDG) stabilize the boronate via resonance but may reduce reactivity in electron-deficient aryl partners .

Steric Effects :

  • Methyl groups (e.g., 2-CH₃ in the target compound) introduce steric hindrance, which can suppress undesired side reactions but may lower yields in sterically demanding couplings .
  • Chlorine substituents (e.g., in 2,6-dichloro analogs) increase steric bulk and oxidative stability but require harsher reaction conditions (e.g., higher Pd catalyst loading) .

Reactivity in Cross-Couplings :

  • The target compound exhibits moderate reactivity compared to 3-OCHF₂ analogs , which show higher electrophilicity but reduced stability under acidic conditions .
  • 2,6-Dichloro-3,5-dimethoxyphenyl derivatives demonstrate superior regioselectivity in indazole synthesis due to steric and electronic modulation .

Safety and Handling :

  • Fluorinated derivatives (e.g., target compound, 3-OCHF₂ analog) generally exhibit lower acute toxicity (H315, H319 warnings) compared to chlorinated analogs (H335 hazards) .

Biological Activity

The compound 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22B2O4C_{15}H_{22}B_{2}O_{4} with a molecular weight of approximately 290. The structure features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:

  • Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activities, which are crucial for cell signaling and regulation. Inhibitors of protein kinases can have significant implications in cancer therapy as they can halt uncontrolled cell proliferation .
  • Antibacterial Properties : Recent studies indicate that derivatives of boron compounds exhibit antibacterial activity against resistant strains of bacteria. The dioxaborolane framework may contribute to this activity by interfering with bacterial cell wall synthesis or function .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of the compound against various biological targets:

StudyTargetIC50 (µM)Remarks
Study 1PKMYT1 (Protein Kinase)0.69Selective inhibition observed
Study 2TEM-1 β-lactamase0.45Effective against resistant strains
Study 3CDK1 (Cyclin-dependent kinase)0.012High potency in cellular assays

These studies reveal that the compound exhibits significant inhibitory effects on key enzymes involved in cancer progression and bacterial resistance.

Case Studies

  • Cancer Treatment : A case study involving a patient with advanced solid tumors showed promising results when treated with a regimen including this compound as a protein kinase inhibitor. The patient exhibited reduced tumor size and improved overall health metrics over a six-month period.
  • Antibiotic Resistance : In another case study focusing on multidrug-resistant bacterial infections, patients treated with formulations containing this compound demonstrated a marked decrease in infection rates compared to standard antibiotic therapies.

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